Topoisomerase I inhibitor 13
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Overview
Description
Topoisomerase I inhibitor 13 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, and repair. By inhibiting this enzyme, the compound can interfere with the DNA processes, leading to cell death. This makes it a valuable agent in cancer treatment, as it can selectively target rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 13 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase I inhibitor 13 can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Topoisomerase I inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA processes.
Medicine: Utilized in cancer research and treatment, particularly for targeting rapidly dividing cancer cells.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Topoisomerase I inhibitor 13 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and apoptosis .
Comparison with Similar Compounds
Topoisomerase I inhibitor 13 can be compared with other similar compounds, such as:
Irinotecan: A widely used topoisomerase I inhibitor with applications in colorectal cancer treatment.
Topotecan: Another topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived.
Uniqueness: this compound is unique in its specific binding affinity and stability, which may offer advantages in terms of efficacy and reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C20H12ClN3O3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-1-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H12ClN3O3/c21-15-7-5-12(11-17(15)24(26)27)6-8-18(25)20-19-14(9-10-22-20)13-3-1-2-4-16(13)23-19/h1-11,23H/b8-6+ |
InChI Key |
BHJUPZMDECACLB-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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